Desmethyl Cerivastatin-O-beta-D-glucuronide Desmethyl Cerivastatin-O-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.: 212616-56-3
VCID: VC0023052
InChI: InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O
Molecular Formula: C₃₁H₄₀FNO₁₁
Molecular Weight: 621.65

Desmethyl Cerivastatin-O-beta-D-glucuronide

CAS No.: 212616-56-3

Cat. No.: VC0023052

Molecular Formula: C₃₁H₄₀FNO₁₁

Molecular Weight: 621.65

* For research use only. Not for human or veterinary use.

Desmethyl Cerivastatin-O-beta-D-glucuronide - 212616-56-3

Specification

CAS No. 212616-56-3
Molecular Formula C₃₁H₄₀FNO₁₁
Molecular Weight 621.65
IUPAC Name (2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Introduction

Chemical Structure and Properties

Desmethyl Cerivastatin-O-beta-D-glucuronide is a phase II metabolite characterized by a glucuronic acid moiety conjugated to the desmethylated form of cerivastatin. The compound has been well-characterized through various analytical methods, with its essential properties summarized in Table 1.

Table 1. Chemical Properties of Desmethyl Cerivastatin-O-beta-D-glucuronide

PropertyValue
Chemical FormulaC31H40FNO11
Molecular Weight621.6 g/mol
CAS Number212616-56-3
SMILES NotationCC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2C@@HO)C3=CC=C(C=C3)F)/C=C/C@HO
Physical AppearanceWhite to off-white powder
Storage ConditionsSealed in dry conditions at room temperature
Purity Specification>95%

The structure contains multiple stereogenic centers and functional groups, including hydroxyl groups, carboxylic acid moieties, and a pyridine ring, which collectively influence its physicochemical properties and biological activity .

Metabolic Formation and Pathways

Cerivastatin Metabolism Overview

Cerivastatin undergoes complex metabolism in humans, with multiple pathways contributing to its clearance. The formation of Desmethyl Cerivastatin-O-beta-D-glucuronide involves two principal steps: initial O-demethylation followed by glucuronidation.

Research has established that cytochrome P450 enzymes play a critical role in the first phase of metabolism:

  • CYP2C8 accounts for approximately 60% of cerivastatin's oxidation to 6-hydroxyl- (M-23) and O-desmethyl- (M-1) cerivastatin

  • CYP3A4 contributes about 40% to the formation of these metabolites, primarily the M-1 (O-desmethyl) form

Glucuronidation Process

The second phase of metabolism involves UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to form Desmethyl Cerivastatin-O-beta-D-glucuronide. This reaction follows the classical second-order nucleophilic substitution (SN2) mechanism involving an amino acid base catalyst .

UDP-glucuronosyltransferases catalyze the linkage of glucuronic acid from UDP-α-D-glucuronic acid to the desmethylated cerivastatin, forming a β-D-glucuronide configuration. This conjugation significantly increases the water solubility of the metabolite, facilitating its elimination .

UGT Enzyme Involvement in Glucuronidation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of various compounds. Multiple UGT isoforms may be involved in the formation of Desmethyl Cerivastatin-O-beta-D-glucuronide, with varying substrate specificity and tissue distribution.

UGT Isoform Distribution

UGT FamilyMajor IsoformsPrimary Tissue Distribution
UGT1A1A1, 1A3, 1A4, 1A6, 1A9Liver, intestine, kidney
UGT2A2A1, 2A3Olfactory tissue, brain
UGT2B2B4, 2B7, 2B10, 2B15, 2B17Liver, intestine, kidney
UGT3A3A1, 3A2Various tissues

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

The detection and quantification of Desmethyl Cerivastatin-O-beta-D-glucuronide in biological samples typically employ liquid chromatography-mass spectrometry (LC-MS) methods. The following analytical parameters have been established for the detection of cerivastatin metabolites:

Table 3. LC-MS Parameters for Desmethyl Cerivastatin-O-beta-D-glucuronide Analysis

ParameterSpecification
Detection ModeES positive ionization
Mass to Charge (m/z)Cerivastatin: 460.2, M-23: 476.2, M-1: 446.2, Desmethyl hydroxyl cerivastatin: 462.2
Capillary Voltage5000 V (positive)
Fragmentor Voltage150V (cerivastatin), 200V (M-1), 250V (M-23)
Drying GasNitrogen, 10.0 L/min, 350°C
Nebulizer GasNitrogen, 25 p.s.i.
Limit of Quantitation5 nM (M-1), 10 nM (desmethyl hydroxyl cerivastatin)
Linearity Range5-500 nM (r² ≥ 0.990)
Intraday Variability2-6%
Accuracy±2%

These analytical parameters enable the reliable detection and quantification of Desmethyl Cerivastatin-O-beta-D-glucuronide in various biological matrices, including microsomes, plasma, and urine samples .

In Vitro Metabolism Studies

In vitro metabolism studies have provided valuable insights into the formation of Desmethyl Cerivastatin-O-beta-D-glucuronide. Typical experimental conditions for such studies include:

  • Incubation of human liver microsomes (0.1-0.4 mg/mL) or recombinant enzymes with cerivastatin (0.5-100 μM)

  • Reactions conducted in potassium phosphate buffer (100 mM, pH 7.4) at 37°C

  • Initiation with NADPH (1 mM) and incubation for 5 minutes

  • Reaction termination with ice-cold trichloroacetic acid

  • Addition of internal standard (e.g., fluvastatin) for quantification

These standardized methods allow for the assessment of metabolite formation kinetics and the evaluation of factors influencing the glucuronidation process.

Clinical Significance and Drug Interactions

Association with Adverse Effects

Cerivastatin was withdrawn from the market due to an increased risk of rhabdomyolysis, a severe muscle-wasting condition. The metabolism of cerivastatin to Desmethyl Cerivastatin-O-beta-D-glucuronide and other metabolites plays a significant role in the drug's safety profile.

In a population-based cohort study, the risk of rhabdomyolysis with cerivastatin monotherapy was found to be 10-fold higher than with other statins . This elevated risk may be partly attributable to specific metabolic pathways and the formation of metabolites like Desmethyl Cerivastatin-O-beta-D-glucuronide.

Genetic Factors Influencing Metabolism

Functional Impact of Genetic Variants

The functional consequences of these genetic variations were investigated using recombinant enzymes and human liver microsomes:

  • Recombinant CYP2C8.3 and CYP2C8.4 displayed up to six-fold increase in cerivastatin metabolic clearance compared to the wild-type enzyme

  • Human liver microsomes carrying the CYP2C83 and CYP2C84 alleles exhibited a 2 to 14-fold increase in normalized cerivastatin intrinsic clearance compared to microsomes from livers carrying only the wild-type allele

These findings suggest that genetic polymorphisms in CYP2C8 can significantly alter cerivastatin metabolism, potentially affecting the formation of metabolites including Desmethyl Cerivastatin-O-beta-D-glucuronide, and may contribute to individual susceptibility to cerivastatin-induced myotoxicity.

Research Applications and Future Directions

Metabolic Pathway Modeling

The understanding of Desmethyl Cerivastatin-O-beta-D-glucuronide formation contributes to broader efforts in metabolic pathway modeling. A comprehensive literature-based drug metabolic reconstruction of highly prescribed drug groups, including statins, has been developed to capture the details of absorption, intracellular distribution, metabolism, and elimination .

Such modeling approaches can help predict drug-drug interactions, effects of dietary patterns on drug metabolism, and the impact of inherited metabolic disorders on drug efficacy and safety. For example, disturbed statin metabolism has been shown to contribute to the clinical phenotype of mitochondrial energy disorders .

Future Research Directions

Future research on Desmethyl Cerivastatin-O-beta-D-glucuronide may focus on:

  • Elucidating the specific UGT isoforms responsible for its formation

  • Developing more sensitive and specific analytical methods for its detection in biological samples

  • Investigating the potential role of this metabolite in statin-induced myotoxicity

  • Exploring the impact of genetic variations in UGT enzymes on its formation and clearance

  • Utilizing the knowledge gained from cerivastatin metabolism to inform the development of safer statin medications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator